Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate
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Overview
Description
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-5-mercapto-1,2,4-triazole under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides, hydrazides, or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts and bases such as piperidine and sodium hydroxide . Major products formed from these reactions include various substituted triazolothiadiazole derivatives with potential biological activities .
Scientific Research Applications
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is unique due to its fused triazole and thiadiazole rings, which confer distinct biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Exhibits antiviral and enzyme inhibitory activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its antioxidant and anti-inflammatory effects.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the versatility and importance of the triazolothiadiazole scaffold in medicinal chemistry .
Biological Activity
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The compound can be synthesized through cyclization reactions involving triazole and thiadiazole derivatives. For instance, one synthetic route includes the reaction of 4-amino-3-mercaptotriazole with suitable electrophiles under acidic conditions to yield the desired thiadiazole framework .
Anticancer Properties
Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer).
- Activity : Certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against a range of bacteria and fungi:
Microorganism | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 18 mm |
Candida albicans | 12 mm |
These results suggest potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease processes:
- Acetylcholinesterase (AChE) : this compound exhibits competitive inhibition against AChE with an IC50 value indicating promising potential for treating neurological disorders such as Alzheimer's disease .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structure. Variations in substituents on the triazole and thiadiazole rings can significantly alter potency and selectivity. A review of derivatives highlights that:
- Substituents : Electron-withdrawing groups enhance anticancer activity.
- Linkers : The nature of the linker between ethyl acetate and the triazole-thiadiazole moiety affects solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on MCF-7 cells.
- Findings : Compound showed a dose-dependent decrease in cell viability with significant apoptosis induction confirmed via flow cytometry.
-
Antimicrobial Efficacy :
- Objective : Test against clinical isolates.
- Findings : Demonstrated effectiveness against multidrug-resistant strains with minimal inhibitory concentrations (MICs) below clinically relevant thresholds.
Properties
Molecular Formula |
C7H8N4O2S |
---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate |
InChI |
InChI=1S/C7H8N4O2S/c1-2-13-6(12)3-5-10-11-4-8-9-7(11)14-5/h4H,2-3H2,1H3 |
InChI Key |
NXAHIHOGBXYDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C=NN=C2S1 |
Origin of Product |
United States |
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